molecular formula C9H15BrO2 B2455314 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane CAS No. 1851527-23-5

2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane

Cat. No.: B2455314
CAS No.: 1851527-23-5
M. Wt: 235.121
InChI Key: HPWPCXCSMIAIGF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,8-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane typically involves the bromination of a suitable precursor. One common method is the electrophilic bromination of a spirocyclic precursor using bromine or a brominating agent like N-bromosuccinimide (NBS) under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is common in large-scale production. Additionally, the purification of the final product is typically achieved through crystallization or distillation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted spirocyclic compounds, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme mechanisms and interactions.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,3-dioxaspiro[4.5]decane
  • 2-(Bromomethyl)-1,6-dioxaspiro[4.5]decane
  • 2-(Bromomethyl)-1,4-dioxaspiro[4.5]decane

Uniqueness

2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is unique due to its specific ring size and the position of the bromomethyl group, which confer distinct reactivity and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds that require precise spatial arrangement and reactivity .

Properties

IUPAC Name

2-(bromomethyl)-1,8-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWPCXCSMIAIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)OC1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851527-23-5
Record name 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane
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